Hexafluoroglutaramide
Overview
Description
Hexafluoroglutaramide, also known as 2,2,3,3,4,4-hexafluoroglutaramide, is a chemical compound with the molecular formula C5H4F6N2O2 and a molecular weight of 238.09 g/mol . It is a colorless to pale yellow solid with a distinctive ammonia-like odor. This compound is known for its stability at room temperature and its solubility in most organic solvents, although it is poorly soluble in water .
Preparation Methods
Hexafluoroglutaramide can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen fluoride with glutaric anhydride in the presence of phosphoryl chloride . The reaction conditions typically require careful control of temperature and pressure to ensure high yield and purity of the product.
For industrial production, continuous flow systems have been developed to optimize the synthesis process. These systems employ micro packed-bed reactors filled with Lewis acid catalysts, which allow for efficient and scalable production of this compound . The use of machine learning-assisted optimization has further improved the efficiency and selectivity of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Hexafluoroglutaramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroglutaramic acid under specific conditions.
Reduction: Reduction reactions can convert this compound to hexafluoroglutaramine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexafluoroglutaramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, facilitating the formation of new compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of hexafluoroglutaramide involves its ability to react with other compounds to form new chemical structures. These reactions often involve the formation of stable intermediates that can be further transformed into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Hexafluoroglutaramide can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluoropropylene oxide. While all these compounds contain fluorine atoms, this compound is unique due to its amide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:
Hexafluoroacetone: Used in the synthesis of hexafluoroisopropanol and sevoflurane.
Hexafluoropropylene oxide: Used in the production of fluorinated polymers and surfactants.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6N2O2/c6-3(7,1(12)14)5(10,11)4(8,9)2(13)15/h(H2,12,14)(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGURVAQVCKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)N)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198753 | |
Record name | Hexafluoroglutaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507-68-6 | |
Record name | Hexafluoroglutaramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 507-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexafluoroglutaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.